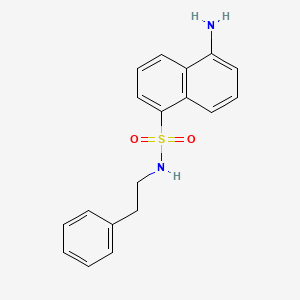
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of an amino group, a phenylethyl group, and a naphthalene sulfonamide moiety. This compound is often used in the synthesis of fluorescent probes and sensors due to its unique photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide typically involves the formation of a sulfonamide group through the interaction of dansyl chloride with an amine in an aqueous medium . The reaction conditions often include:
Reagents: Dansyl chloride, amine
Solvent: Aqueous medium
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as a fluorescent probe, the compound exhibits fluorescence quenching in the presence of certain analytes, allowing for their detection . The molecular pathways involved include the interaction of the sulfonamide group with the target analyte, leading to changes in the compound’s photophysical properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide: Another fluorescent probe with similar applications.
N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: Used for detecting nitroaromatics.
Uniqueness
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct photophysical properties and make it highly effective as a fluorescent probe and sensor. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.
Propiedades
Número CAS |
648899-00-7 |
|---|---|
Fórmula molecular |
C18H18N2O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
5-amino-N-(2-phenylethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c19-17-10-4-9-16-15(17)8-5-11-18(16)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13,19H2 |
Clave InChI |
MXVWNBPOPMMQKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
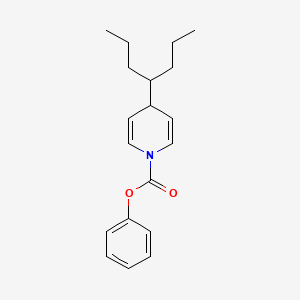
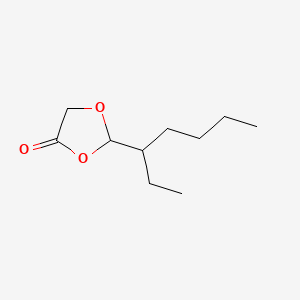
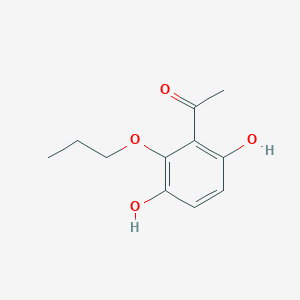
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
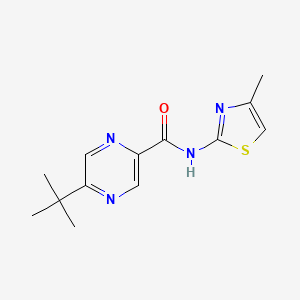
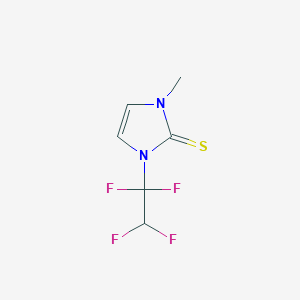
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
